5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom, a methylphenyl group, a methylsulfanyl group, and a carboxamide group attached to the pyrimidine ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of a pyrimidine derivative to introduce the bromine atom at the 5-position. This is followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 4-methylaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methylsulfanyl group could influence its binding affinity and specificity towards these targets. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.
N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the bromine atom, which could influence its reactivity in substitution reactions.
5-bromo-N-phenyl-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the methyl group on the phenyl ring, potentially altering its interaction with biological targets.
Uniqueness
5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methylsulfanyl group can undergo oxidation to provide additional functional groups. The 4-methylphenyl group may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFOUUBTZNXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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